1-(3-chlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(3-Chlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 1 and two fluorophenyl groups at positions 3 and 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole: This compound has one less fluorophenyl group, which may affect its chemical and biological properties.
1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: The position of the fluorine atoms is different, which can influence the compound’s reactivity and interactions with biological targets. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13ClF2N2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(2-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H13ClF2N2/c22-14-6-5-7-15(12-14)26-21(17-9-2-4-11-19(17)24)13-20(25-26)16-8-1-3-10-18(16)23/h1-13H |
InChI Key |
JZMNMKKLHATIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CC=CC=C4F)F |
Origin of Product |
United States |
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